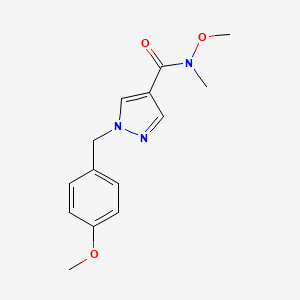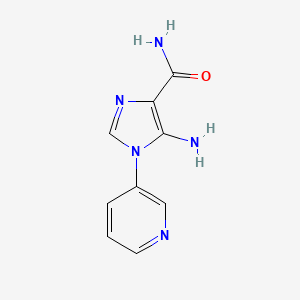
5-氨基-1-(吡啶-3-基)-1H-咪唑-4-甲酰胺
描述
5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. Heterocyclic compounds are known for their wide range of applications in major fields, including in the pharmaceutical industry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-aminopyrazoles have been used as precursors in the synthesis of condensed heterocyclic systems . In one study, 5-aminopyrazole derivatives were synthesized through a two-component strategy that afforded phthalide-fused pyrazole derivatives .Molecular Structure Analysis
Pyrazoles, which are a class of five-membered heterocycles, are known for their structural diversity. They exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part .Chemical Reactions Analysis
5-Amino-pyrazoles have been used in a wide variety of chemical reactions to construct diverse heterocyclic scaffolds. These reactions include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .科学研究应用
杂环化合物的合成
该化合物用于合成5-氨基-1H-吡唑并[4,3-b]吡啶衍生物以及咪唑和嘧啶环的环合反应 . 该过程涉及 1-烷基-N-Boc-5-甲酰基吡唑-4-胺与丙二腈和氰基乙酰胺反应,形成 5-氨基-1H-吡唑并[4,3-b]吡啶腈和酰胺 .
中枢神经系统药物的开发
该化合物是开发治疗中枢神经系统疾病药物的有希望的底物 . 它在吡唑并[4,3-b]-吡啶衍生物中被发现,这些衍生物在吡啶环中被氨基官能化 .
抗病毒应用
该化合物具有潜在的抗病毒应用。 它在吡唑并[4,3-b]-吡啶衍生物中被发现,这些衍生物在吡啶环中被氨基官能化 .
抗炎应用
该化合物具有潜在的抗炎应用。 它在吡唑并[4,3-b]-吡啶衍生物中被发现,这些衍生物在吡啶环中被氨基官能化 .
肿瘤治疗
该化合物在肿瘤治疗中具有潜在的应用。 它在吡唑并[4,3-b]-吡啶衍生物中被发现,这些衍生物在吡啶环中被氨基官能化 .
心血管治疗
该化合物在心血管治疗中具有潜在的应用。 它在吡唑并[4,3-b]-吡啶衍生物中被发现,这些衍生物在吡啶环中被氨基官能化 .
细菌性疾病治疗
该化合物在治疗细菌性疾病中具有潜在的应用。 它在吡唑并[4,3-b]-吡啶衍生物中被发现,这些衍生物在吡啶环中被氨基官能化 .
抗真菌活性
该化合物具有潜在的抗真菌活性。 一系列新型的4-取代的N-(5-氨基-1H-1,2,4-三唑-3-基)吡啶-3-磺酰胺,是从4-氯吡啶-3-磺酰胺开始通过多步反应合成的 . 这些化合物中的许多比氟康唑更有效,主要针对白色念珠菌和红酵母属,MIC 值 ≤ 25 µg/mL .
作用机制
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been found to act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones . These targets play crucial roles in various physiological processes, including the regulation of stress response, growth, and digestion .
Mode of Action
Related compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a key role in cell cycle regulation . By inhibiting CDK2, these compounds can potentially halt the proliferation of cancer cells .
Biochemical Pathways
Related compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been found to inhibit janus kinase and phosphodiesterase i, affecting various signaling pathways involved in inflammation, immune response, and cell proliferation .
Result of Action
Related compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to exhibit cytotoxic activities against various cancer cell lines, including mcf-7 and hct-116 . These compounds have also been found to alter cell cycle progression and induce apoptosis within cancer cells .
未来方向
The future directions for research on 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide could include further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential applications in the pharmaceutical industry. Given the wide range of biological activities exhibited by similar compounds, it could be a promising candidate for drug development .
生化分析
Biochemical Properties
5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been found to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide on cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. These changes can result in altered cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis. Furthermore, 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide has been observed to have cytotoxic effects on certain cancer cell lines, making it a potential candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, affecting its stability and efficacy. Studies have shown that the stability of 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
In animal models, the effects of 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide vary with different dosages. At low doses, this compound can have beneficial effects, such as inhibiting tumor growth or modulating immune responses. At high doses, it can exhibit toxic or adverse effects, including organ damage or systemic toxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can affect the overall bioavailability and efficacy of 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide in the body .
Transport and Distribution
The transport and distribution of 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, influencing its activity and function. The distribution of 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide within tissues can also affect its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production .
属性
IUPAC Name |
5-amino-1-pyridin-3-ylimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8-7(9(11)15)13-5-14(8)6-2-1-3-12-4-6/h1-5H,10H2,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVCHXNAUQIDJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=NC(=C2N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde](/img/structure/B1446901.png)
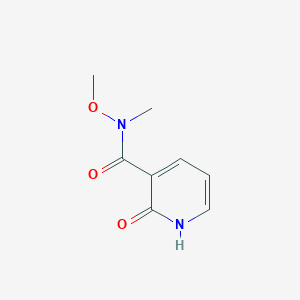
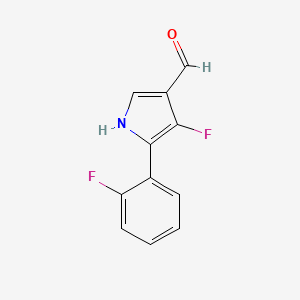
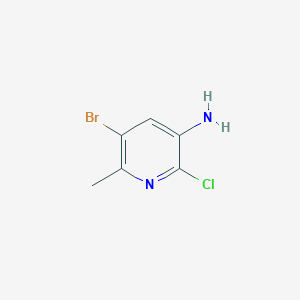
![Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B1446908.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B1446909.png)
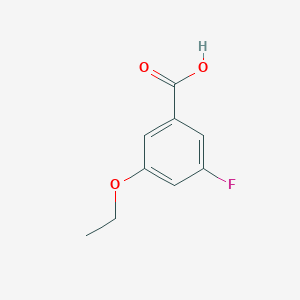
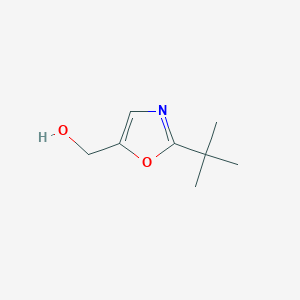
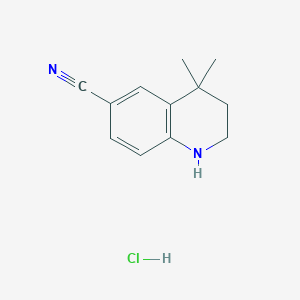
![cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B1446915.png)
